6-Methylpicolinimidamide hydrochloride
Overview
Description
6-Methylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3. It has a molecular weight of 171.63 g/mol . The IUPAC name for this compound is 6-methylpyridine-2-carboximidamide;hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES notation: CC1=NC(=CC=C1)C(=N)N.Cl . This compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 171.63 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 171.0563250 g/mol . The topological polar surface area of the compound is 62.8 Ų .Scientific Research Applications
Synthesis and Cytotoxic Activity : A study by Toan et al. (2020) explored the synthesis of novel compounds from 3-acetyl-4-hydroxy-N-methylquinolin-2-one, resulting in products with in vitro cytotoxic activity against certain cancer lines. This research indicates potential applications in the development of cancer therapeutics.
Catalysis in Chemical Synthesis : The work of Jiang et al. (2015) demonstrates the use of copper/6-methylpicolinic acid in catalyzing the coupling reaction of substituted 5-bromopyrimidin-4-amines with alkynes. This synthesis method can produce pyrrolo[2,3-d]pyrimidines, indicating its utility in the field of organic chemistry.
Complex Formation in Aqueous Solutions : The study by Dömötör et al. (2017) investigated the formation of complexes between 6-methylpicolinic acid and other ligands with the organometallic moiety (η5-pentamethylcyclopentadienyl)rhodium(III). This research contributes to understanding complex formation processes in aqueous solutions, relevant for pharmaceutical and biochemical applications.
Photodehalogenation Studies : Research by Rollet et al. (2006) on the photochemistry of 6-chloro and 6-bromopicolinic acids in water revealed insights into the mechanisms of photodehalogenation. This study is significant for environmental chemistry, particularly in understanding the behavior of such compounds under light exposure.
Safety and Hazards
Mechanism of Action
Target of Action
For instance, Tropicamide, an alkaloid atropine-derived anticholinergic drug, is a non-selective antagonist of muscarinic acetylcholine (mACh) receptors .
Mode of Action
For example, Tropicamide works by non-selectively blocking muscarinic receptors to cause mydriasis and cycloplegia .
Biochemical Pathways
For instance, Tropicamide affects the cholinergic pathway by blocking muscarinic receptors .
Pharmacokinetics
A compound with a similar structure, 6-methylnicotine, has been found to have a similar aerosol transfer efficiency to nicotine .
Result of Action
Action Environment
It is recommended to store the compound in a tightly closed container, in a cool and dry place . Environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
6-methylpyridine-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-3-2-4-6(10-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIMQGKKURUQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940538 | |
Record name | 6-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190004-35-4 | |
Record name | 6-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-pyridine-2-carboxamidine; hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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